![molecular formula C26H29N5O3S B2385095 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1358830-26-8](/img/structure/B2385095.png)
2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester or an amine), and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the spatial arrangement of atoms and the types of bonds present.Chemical Reactions Analysis
This would involve discussing the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what it can be converted into) or where it is a product (what it can be synthesized from).Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with common reagents.Scientific Research Applications
Anticancer Activity
Compounds with structures related to the given chemical, particularly those incorporating pyrazolo[1,5-a]pyrimidine and pyrimidine derivatives, have been extensively studied for their anticancer properties. For instance, certain derivatives synthesized from aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020). This suggests potential avenues for research into similar compounds for anticancer applications.
Antioxidant Activity
Research into the antioxidant activity of pyrazole-acetamide derivatives has revealed significant antioxidant properties in vitro, evidenced by studies on Co(II) and Cu(II) coordination complexes derived from such compounds (Chkirate et al., 2019). The ability of these compounds to scavenge free radicals could be indicative of the potential of the given compound in oxidative stress-related conditions.
Synthesis of Heterocyclic Compounds
The given compound's structure lends itself to the synthesis of a variety of heterocyclic compounds, which have broad implications in medicinal chemistry and drug development. For example, novel synthesis routes have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar core structures, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antitumor Evaluation
The synthesis of polyfunctionally substituted heterocyclic compounds from acetamide derivatives has demonstrated significant antitumor activities. These compounds exhibit high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010). Such research underscores the potential utility of the given compound in developing novel antitumor agents.
Safety And Hazards
This would discuss any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also discuss appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would discuss potential future research directions involving the compound. This could include potential applications, modifications that could be made to the compound to enhance its properties, or unanswered questions about the compound that could be the focus of future studies.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-18-11-13-20(14-12-18)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-19-9-7-8-10-21(19)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUAKWSZYGNYMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)N(N=C3C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

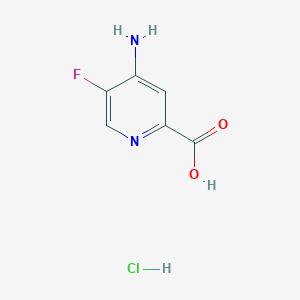
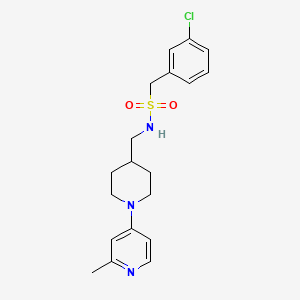
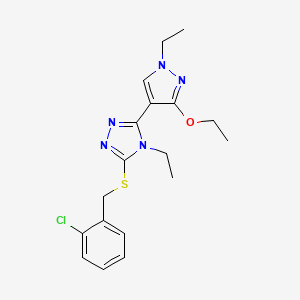
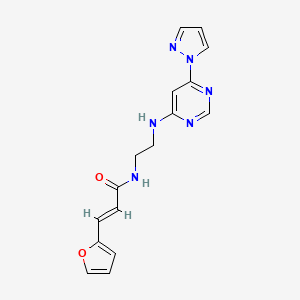
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
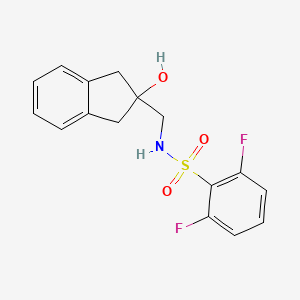

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)
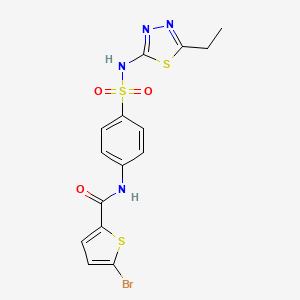
![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)